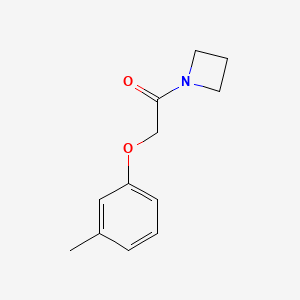![molecular formula C14H13N3O B7475315 N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide, commonly known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPN is a synthetic compound that belongs to the family of pyrrole derivatives. It has been extensively studied for its biological and pharmacological properties, and its potential as a therapeutic agent for various diseases. In
科学的研究の応用
CPN has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. CPN has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases.
作用機序
The mechanism of action of CPN is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a decrease in the excitability of neurons, resulting in the anticonvulsant and analgesic effects of CPN. CPN has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This results in the anti-inflammatory effects of CPN.
Biochemical and Physiological Effects:
CPN has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. CPN has also been shown to inhibit the activity of COX-2, resulting in a decrease in the production of inflammatory mediators. In addition, CPN has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using CPN in lab experiments is its ease of synthesis and availability in large quantities. CPN has also been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a useful tool for studying these processes. However, one of the limitations of using CPN is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using CPN in cell-based assays.
将来の方向性
There are several future directions for the study of CPN. One area of research is the development of CPN analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of CPN in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of CPN and its effects on various biological systems.
Conclusion:
In conclusion, CPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biological and pharmacological properties, and its potential as a therapeutic agent for various diseases. The synthesis method of CPN is straightforward, and the compound can be easily obtained in large quantities. CPN has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, and has been investigated as a potential treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CPN and its effects on various biological systems.
合成法
CPN can be synthesized by the reaction of 1-methyl-2-pyrrolidinone with 4-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain CPN in high yields. The synthesis of CPN is a straightforward process, and the compound can be easily obtained in large quantities.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-10-2-3-13(17)14(18)16-12-6-4-11(5-7-12)8-9-15/h2-7,10H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPOYNKMDHVKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
